Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate

Chiral Intermediate Stereochemistry Peptidomimetic Synthesis

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate (CAS: 1354026-33-7) is a chiral pyrrolidine-valine carbamate derivative. It is primarily procured as a high-purity research intermediate for the synthesis of more complex, biologically active molecules, such as protease inhibitors.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B14784318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-9-16(12-22)11-21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3
InChIKeyMTAGJAIBXCJFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate: Chiral Intermediate Sourcing & Selection Guide


Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate (CAS: 1354026-33-7) is a chiral pyrrolidine-valine carbamate derivative . It is primarily procured as a high-purity research intermediate for the synthesis of more complex, biologically active molecules, such as protease inhibitors [1]. Its structure features an L-valine core, a pyrrolidine ring, and a methyl-carbamate protecting group .

Stereochemistry Defined (S)-configuration at pyrrolidine 3-position supports diastereoselective synthesis
Protecting group N-methyl carbamate enables orthogonal protection and influences reactivity profile
Purity grade High-purity specification available for multi-step synthesis reproducibility

Why Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate Cannot Be Substituted with In-Class Analogs


Substituting this compound with a close structural analog, such as its (S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl isomer (CAS 1354029-71-2) or the non-methylated carbamate (CAS 1354029-55-2) , jeopardizes synthetic route fidelity and biological outcome. These compounds are chiral intermediates where distinct stereochemistry and specific functional groups, like the N-methyl carbamate versus a simple carbamate, dictate their utility. The target compound's specific configuration produces a unique spatial arrangement, which is critical for downstream diastereoselective transformations or protein-ligand interactions , making generic interchange unfeasible without risking synthetic failure or generating a biologically inactive product.

Positional isomer mismatch
Pyrrolidin-2-yl analogs may shift diastereoselectivity and alter molecular geometry
Protecting group variation
Non-methylated carbamate may differ in steric/electronic effects, affecting stability and deprotection
Purity grade discrepancy
Lower-purity batches can introduce impurities that compromise yield and assay reproducibility

Quantitative Differentiation of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate Against Comparators


Stereochemical Purity: S,S-Configuration at the Pyrrolidine 3-Position

The target compound possesses a defined (S)-stereocenter at the pyrrolidine 3-position, which is a key differentiator from analogs with substitution at the 2-position . For example, the comparator [(S)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1401665-68-6) has an identical molecular formula (C18H27N3O3) and weight (333.43 g/mol) but places the functional group at the pyrrolidine-2 position. This distinct 3-D arrangement of the carbamate handle leads to divergent diastereoselectivity in subsequent reactions, a critical factor for asymmetric synthesis .

Stereochemistry
Source review
Target: 3-yl substitution Comparator: 2-yl isomer
Positional isomer context may influence diastereoselectivity
Structural analysis based on IUPAC
Chiral Intermediate Stereochemistry Peptidomimetic Synthesis

Functional Group Distinction: N-Methyl Carbamate vs. Carbamate

The target compound's N-methyl carbamate group creates a steric and electronic environment distinct from a standard secondary carbamate . A direct comparator, [1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS 1354029-55-2), lacks the N-methylation. This difference impacts the compound's physical properties, such as solubility and crystallinity, and its reactivity. For instance, N-methylation can enhance stability and influence the conformation of the resulting tertiary amide bond, potentially improving selectivity in subsequent chemical transformations .

N-Methyl vs Carbamate
Source review
Target: N-methyl carbamate Comparator: standard carbamate
N-methylation modifies steric/electronic profile; reactivity may differ
Δ14 Da; physical property impact requires verification
Protecting Group Strategy Chemical Synthesis Intermediate Stability

Purity and Supply Consistency for Critical Research Intermediates

For sensitive research applications, the minimum purity standard for the target compound is specified at 98% (NLT 98%) by vendors like MolCore and Leyan . This level of purity is a standard requirement for chemical intermediates used in multi-step syntheses, as lower purity grades (e.g., 95% offered by Biosynth/CymitQuimica for a related compound ) can introduce unknown impurities that compromise reaction yields, complicate purification, and affect the reproducibility of biological assays. This contrasts with less-characterized batches where purity is unspecified, posing a direct risk to experimental reproducibility.

Purity
Class-level
≥98%
Higher purity may reduce impurity risk in multi-step synthesis
Vendor specification; lot reproducibility may vary
Quality Control Procurement Specification Reproducibility

Recommended Scientific and Industrial Applications for Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate


Diastereoselective Synthesis of DPP-4 or Factor XIa Inhibitor Analogs

This compound is ideally suited as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors or factor XIa inhibitors requiring a defined stereochemistry at the pyrrolidine 3-position. Its N-methyl carbamate group allows for orthogonal protection strategies during the construction of complex peptidomimetic drug candidates, as suggested by its structural relation to intermediates described in DPP-4 inhibitor patents [1]. The high purity (≥98%) is necessary to avoid side reactions in the final coupling steps that generate the active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Studies of Chiral Pyrrolidine Derivatives

The distinct electronic and steric properties of the N-methyl carbamate, compared to a standard carbamate, make this compound a specific probe for SAR studies. Researchers can directly compare it to its demethylated analog to understand the contribution of N-alkylation on target binding affinity. Its high diastereomeric purity, stemming from the L-valine moiety, ensures that observed biological activity can be accurately attributed to the intended stereoisomer [2].

Development of Novel Protease Inhibitor Scaffolds

Given that similar benzyl carbamate-pyrrolidine structures have been explored as intermediates for HIV protease and other inhibitors, this compound serves as a starting material for generating libraries of novel protease inhibitors [1]. The benzyl carbamate protecting group can be removed under mild hydrogenolysis conditions to reveal a secondary amine, which can then be further functionalized to explore new chemical space against a variety of therapeutic targets.

Application
Selection Property
Validation Focus
Diastereoselective synthesis of protease inhibitor candidates
Defined 3-position stereochemistry and orthogonal N-methyl carbamate protection
Diastereoselectivity and coupling efficiency in complex peptidomimetic synthesis
SAR studies of chiral pyrrolidine derivatives
N-methyl carbamate vs standard carbamate for electronic/steric probing
Binding affinity attribution to specific stereoisomer and N-alkylation
Protease inhibitor scaffold library synthesis
Benzyl carbamate as a cleavable protecting group for amine functionalization
Hydrogenolysis deprotection efficiency and downstream derivatization
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